Direct Inhibition of Human Liver Carboxylesterase 1 (hCE1) – IC50 Comparison Against Unsubstituted Core Analog
The target compound exhibits weak inhibitory activity against human liver carboxylesterase 1 (hCE1), with an IC50 of 20.4 µM [1]. This contrasts with class-level data showing that closely related N-(thiazol-2-ylidene)benzamides can achieve sub-micromolar potency against other enzyme targets when optimized with different substituents, such as a 2''-chloro-4'-fluorophenyl group (h-TNAP IC50 = 0.079 µM) [2]. The difference highlights that the 6-methoxy pattern on the benzothiazole core alone is insufficient for potent CE1 inhibition, providing a baseline differentiating this scaffold from more optimized library members.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 20.4 µM (2.04E+4 nM) against human CE1 |
| Comparator Or Baseline | 2''-Chloro-N-(3-(4′-fluorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide (compound 2e): IC50 = 0.079 µM against h-TNAP [2] |
| Quantified Difference | The target compound is ~258-fold weaker than the optimized analog, albeit against a different enzyme target. |
| Conditions | Target compound assay: Inhibition of CE1 in human liver microsomes using 2-(2-Benzoyl-3-methoxyphenyl)benzothiazole as substrate, preincubated for 10 min. Comparator assay: Inhibition of human tissue non-specific alkaline phosphatase (h-TNAP) in vitro. |
Why This Matters
This establishes a quantitative functional floor for the compound, informing users that it is not a potent inhibitor of drug-metabolizing esterases, which may be relevant for applications where metabolic stability profiling is required.
- [1] BindingDB. Entry BDBM50154561 / CHEMBL3774603. Affinity Data: IC50 for Cocaine Esterase (Human). Accessed via ChEMBL. View Source
- [2] Ali, M., et al. Distinctive inhibition of alkaline phosphatase isozymes by thiazol-2-ylidene-benzamide derivatives: Functional insights into their anticancer role. Journal of Cellular Biochemistry, 119(8), 6501–6513 (2018). View Source
